2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride is a synthetic compound with the chemical formula C8H11ClNS.HCl. It is also known by other names, such as N-(2-chloro-3-thiophen-2-yl)ethylamine hydrochloride. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and an ethylamine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene, which is commercially available.
Reaction with Ethylene Oxide: 2-chlorothiophene is reacted with ethylene oxide in the presence of a base to form 2-(2-chlorothiophen-3-yl)ethanol.
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source to yield 2-(2-chlorothiophen-3-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted thiophenes.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Scientific Research Applications
2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biological research .
Comparison with Similar Compounds
2-(2-chlorothiophen-3-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
2-(2-chlorothiophen-3-yl)ethanol: This compound is an intermediate in the synthesis of this compound and shares similar chemical properties.
2-(2-chlorothiophen-3-yl)ethan-1-amine: The free base form of the hydrochloride salt, which has similar reactivity but different solubility and stability properties.
N-(2-chloro-3-thiophen-2-yl)ethylamine: Another name for the same compound, highlighting its structural features.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
893442-81-4 |
---|---|
Molecular Formula |
C6H9Cl2NS |
Molecular Weight |
198.1 |
Purity |
95 |
Origin of Product |
United States |
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